2-ethyl-2-hydroxycyclohexan-1-one physical properties and boiling point
2-ethyl-2-hydroxycyclohexan-1-one physical properties and boiling point
An In-Depth Technical Guide to 2-Ethyl-2-hydroxycyclohexan-1-one
Abstract
This technical guide provides a comprehensive overview of 2-ethyl-2-hydroxycyclohexan-1-one (CAS No. 60277-93-2), a substituted α-hydroxy ketone. Due to a scarcity of published experimental data for this specific molecule, this document synthesizes information from computational predictions and the known properties of structurally analogous compounds. We will explore its chemical structure, predicted physicochemical properties, plausible synthetic routes, and expected analytical signatures. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a detailed understanding of this compound's characteristics for research and development purposes.
Introduction and Chemical Identity
2-Ethyl-2-hydroxycyclohexan-1-one belongs to the class of α-hydroxy ketones (or acyloins), which are characterized by a hydroxyl group adjacent to a ketone. This structural motif is a valuable synthon in organic chemistry and is present in various natural products. The molecule features a six-membered cyclohexanone ring substituted at the C2 position with both an ethyl group and a hydroxyl group, creating a tertiary alcohol.
The formal IUPAC name is 2-ethyl-2-hydroxycyclohexan-1-one.[1] Its chemical formula is C8H14O2, with a molecular weight of 142.20 g/mol .[1][2]
Physicochemical Properties
Direct experimental data for 2-ethyl-2-hydroxycyclohexan-1-one is not extensively reported in the literature. However, we can predict its properties with a high degree of confidence by extrapolating from related compounds such as 2-ethylcyclohexanone and 2-hydroxycyclohexanone.
Predicted Physical Data
The properties listed below are a combination of computationally predicted values and estimations based on trends observed in analogous molecules. The presence of the hydroxyl group is expected to significantly influence properties like boiling point and solubility due to its ability to participate in hydrogen bonding.
| Property | Predicted/Estimated Value | Rationale & Comparative Data |
| Molecular Formula | C8H14O2 | - |
| Molecular Weight | 142.20 g/mol | Confirmed by chemical formula.[1][2] |
| Physical Form | Colorless to pale yellow liquid | Based on vendor information and typical appearance of similar ketones.[2] |
| Boiling Point | > 200 °C (at 760 mmHg) | Estimation Basis: 2-Ethylcyclohexanone boils at ~185 °C.[3][4] The addition of a hydroxyl group introduces strong intermolecular hydrogen bonding, which significantly increases the energy required for vaporization. For comparison, 2-hydroxycyclohexanone has a predicted boiling point of 226.3 °C.[5] The ethyl group in the target molecule adds to the molecular weight, suggesting a boiling point in this higher range. |
| Melting Point | Not available | Likely low, as it exists as a liquid at room temperature.[2] |
| Density | ~1.0 - 1.1 g/cm³ | Estimation Basis: 2-Ethylcyclohexanone has a density of ~0.9 g/cm³.[3] The addition of an oxygen atom will increase the density. |
| Water Solubility | Moderately soluble | Estimation Basis: The ketone and hydroxyl groups can form hydrogen bonds with water, conferring some solubility. However, the C8 hydrocarbon backbone will limit this. It is expected to be more soluble than 2-ethylcyclohexanone but may be less soluble than smaller α-hydroxy ketones. |
| XLogP3 | 0.9 | Computationally predicted octanol-water partition coefficient, indicating moderate lipophilicity.[1] |
Synthesis and Reactivity
Proposed Synthetic Pathway: Grignard Reaction
A robust and logical method for the synthesis of this tertiary alcohol is the nucleophilic addition of an ethyl Grignard reagent to 1,2-cyclohexanedione.
Reaction: 1,2-Cyclohexanedione + Ethylmagnesium Bromide → 2-Ethyl-2-hydroxycyclohexan-1-one
Causality of Experimental Choices:
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Starting Material: 1,2-Cyclohexanedione provides the required cyclohexanone backbone with an electrophilic carbonyl carbon at the C2 position, perfectly primed for the addition reaction.
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Reagent: Ethylmagnesium bromide (EtMgBr) is a common and effective Grignard reagent that serves as a potent ethyl anion (Et-) nucleophile.
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Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. Grignard reagents react violently with protic solvents like water or alcohols. These aprotic ethers stabilize the Grignard reagent complex.
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Work-up: A mild acidic work-up (e.g., with aqueous ammonium chloride, NH4Cl) is used to protonate the intermediate alkoxide to form the final hydroxyl group and to quench any unreacted Grignard reagent.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Proposed synthesis of 2-ethyl-2-hydroxycyclohexan-1-one.
Experimental Protocols
Protocol: Synthesis via Grignard Reaction
Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory safety protocols.
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Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., dry nitrogen or argon) throughout the reaction.
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Reagent Preparation: In the dropping funnel, place a solution of 1,2-cyclohexanedione (1.0 eq) dissolved in anhydrous diethyl ether (2 mL per mmol of dione).
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Grignard Addition: To the reaction flask, add a solution of ethylmagnesium bromide (1.1 eq, typically 1.0 M in THF or ether). Begin dropwise addition of the 1,2-cyclohexanedione solution to the stirred Grignard reagent at 0 °C (ice bath).
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Expertise Note: The reaction is exothermic. Slow, controlled addition is crucial to prevent side reactions. Adding the dione to the Grignard reagent (inverse addition) can help minimize the formation of the 1,2-diol by-product.
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-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Quenching: Cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Analytical Characterization (Predicted)
The structure of 2-ethyl-2-hydroxycyclohexan-1-one can be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.
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C=O Stretch: A strong, sharp absorption band is expected around 1715-1725 cm⁻¹.[6] The position is typical for a six-membered ring ketone.
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C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and cyclohexane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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-OH Proton: A broad singlet, typically between δ 2.0-4.0 ppm, which is exchangeable with D₂O.
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Cyclohexane Protons: A complex series of multiplets between δ 1.5-2.5 ppm. Protons on the carbon alpha to the ketone (C6) will be the most deshielded.[6]
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Ethyl Group Protons (-CH₂-): A quartet around δ 1.5-1.8 ppm.
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Ethyl Group Protons (-CH₃): A triplet around δ 0.9-1.1 ppm.
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-
¹³C NMR:
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Carbonyl Carbon (C=O): A signal far downfield, expected > 200 ppm.[6]
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Alcohol Carbon (C-OH): A signal in the range of δ 70-85 ppm.
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Ethyl and Cyclohexane Carbons: Signals in the aliphatic region (δ 10-50 ppm).
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Safety and Handling
Based on GHS classifications from suppliers, 2-ethyl-2-hydroxycyclohexan-1-one is considered an irritant.[1][2]
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Hazard Statements:
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
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Conclusion
While specific experimental data for 2-ethyl-2-hydroxycyclohexan-1-one remains limited, a robust profile of the compound can be constructed through the analysis of its structure and comparison with well-characterized analogs. It is a tertiary α-hydroxy ketone, predictably a high-boiling liquid, which can be reliably synthesized via the Grignard addition of an ethyl nucleophile to 1,2-cyclohexanedione. Its chemical properties make it a potentially interesting building block for further synthetic transformations in pharmaceutical and materials science applications.
References
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The Good Scents Company. 2-ethyl cyclohexanone, 4423-94-3. Available at: [Link]
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ChemBK. Cyclohexanone, 2-hydroxy-, dimer. Available at: [Link]
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PubChem, National Center for Biotechnology Information. 2-Ethyl-2-hydroxycyclohexan-1-one. Available at: [Link]
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LookChem. 2-Hydroxycyclohexan-1-one. Available at: [Link]
-
Oregon State University. Spectroscopy of Aldehydes and Ketones. Available at: [Link]
Sources
- 1. 2-Ethyl-2-hydroxycyclohexan-1-one | C8H14O2 | CID 12395952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-2-hydroxycyclohexan-1-one | 60277-93-2 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-ethyl cyclohexanone, 4423-94-3 [thegoodscentscompany.com]
- 5. lookchem.com [lookchem.com]
- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
